molecular formula C19H28N2O4 B14006919 Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate

Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate

Cat. No.: B14006919
M. Wt: 348.4 g/mol
InChI Key: ILJHPORXYDRRON-UHFFFAOYSA-N
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Description

Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its complex structure, which includes a benzyl group, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protected amine. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride and a base such as sodium hydride.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the protected amine with the pyrrolidine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common solvents used include dichloromethane and dimethylformamide, and reactions are typically carried out under inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl alcohol, secondary alcohols.

    Substitution: Azides, thiol derivatives.

Scientific Research Applications

Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active amine.

    Industry: Utilized in the development of new materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under physiological conditions, revealing the active amine group. This active amine can then interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate: Similar structure but with an acetate group instead of a pyrrolidine ring.

    Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propionate: Contains a propionate group, offering different reactivity and biological activity.

Uniqueness

Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a Boc-protected amine. This structure provides both stability and reactivity, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-12-11-16-10-7-13-21(16)18(23)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)

InChI Key

ILJHPORXYDRRON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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